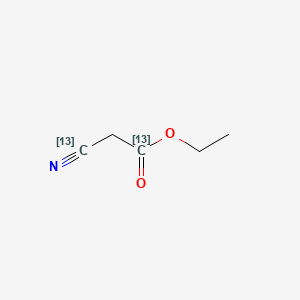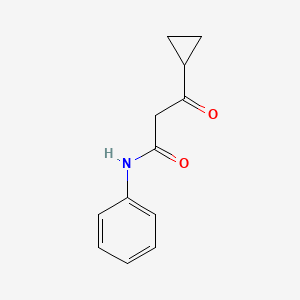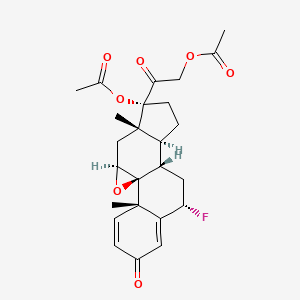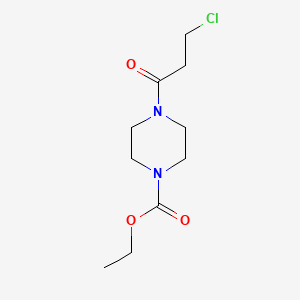![molecular formula C13H16ClF3N2O3S B13410007 [2-chloro-3-(4-ethylpiperazin-1-yl)phenyl] trifluoromethanesulfonate](/img/structure/B13410007.png)
[2-chloro-3-(4-ethylpiperazin-1-yl)phenyl] trifluoromethanesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2-chloro-3-(4-ethylpiperazin-1-yl)phenyl] trifluoromethanesulfonate is a chemical compound that belongs to the class of organic compounds known as sulfonates. This compound is characterized by the presence of a trifluoromethanesulfonate group attached to a phenyl ring, which is further substituted with a chloro group and an ethylpiperazinyl group. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [2-chloro-3-(4-ethylpiperazin-1-yl)phenyl] trifluoromethanesulfonate typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route involves the reaction of 2-chloro-3-nitrophenol with 4-ethylpiperazine under basic conditions to form the corresponding 2-chloro-3-(4-ethylpiperazin-1-yl)phenol. This intermediate is then reacted with trifluoromethanesulfonic anhydride in the presence of a base such as pyridine to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
[2-chloro-3-(4-ethylpiperazin-1-yl)phenyl] trifluoromethanesulfonate can undergo various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The phenyl ring and piperazine moiety can undergo oxidation or reduction reactions, leading to the formation of different products.
Coupling Reactions: The compound can participate in coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used under anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced products.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, [2-chloro-3-(4-ethylpiperazin-1-yl)phenyl] trifluoromethanesulfonate is used as a building block for the synthesis of more complex organic molecules
Biology
In biological research, this compound can be used as a probe to study the interactions of sulfonate-containing molecules with biological targets. It can also serve as a precursor for the synthesis of bioactive compounds with potential therapeutic applications.
Medicine
In medicine, derivatives of this compound may exhibit pharmacological activities, such as antimicrobial, anti-inflammatory, or anticancer properties. Research is ongoing to explore its potential as a lead compound for drug development.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and materials with specific properties. Its reactivity and versatility make it suitable for various industrial applications.
Mecanismo De Acción
The mechanism of action of [2-chloro-3-(4-ethylpiperazin-1-yl)phenyl] trifluoromethanesulfonate involves its interaction with specific molecular targets and pathways. The trifluoromethanesulfonate group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on target molecules. This interaction can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context and application of the compound.
Comparación Con Compuestos Similares
Similar Compounds
[2-chloro-3-(4-methylpiperazin-1-yl)phenyl] trifluoromethanesulfonate: Similar structure with a methyl group instead of an ethyl group on the piperazine ring.
[2-chloro-3-(4-phenylpiperazin-1-yl)phenyl] trifluoromethanesulfonate: Similar structure with a phenyl group instead of an ethyl group on the piperazine ring.
[2-chloro-3-(4-isopropylpiperazin-1-yl)phenyl] trifluoromethanesulfonate: Similar structure with an isopropyl group instead of an ethyl group on the piperazine ring.
Uniqueness
The uniqueness of [2-chloro-3-(4-ethylpiperazin-1-yl)phenyl] trifluoromethanesulfonate lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the ethylpiperazinyl group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C13H16ClF3N2O3S |
|---|---|
Peso molecular |
372.79 g/mol |
Nombre IUPAC |
[2-chloro-3-(4-ethylpiperazin-1-yl)phenyl] trifluoromethanesulfonate |
InChI |
InChI=1S/C13H16ClF3N2O3S/c1-2-18-6-8-19(9-7-18)10-4-3-5-11(12(10)14)22-23(20,21)13(15,16)17/h3-5H,2,6-9H2,1H3 |
Clave InChI |
OSAWMUSYWTYCJP-UHFFFAOYSA-N |
SMILES canónico |
CCN1CCN(CC1)C2=C(C(=CC=C2)OS(=O)(=O)C(F)(F)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![tetrasodium;[[[(2R,3S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-oxidophosphinothioyl]oxy-oxidophosphoryl] phosphate](/img/structure/B13409941.png)

![[2-[(6S,8S,9R,10S,11S,13S,14R,16R,17S)-6,9-difluoro-11-hydroxy-8,10,13,16-tetramethyl-3-oxo-6,7,11,12,14,15,16,17-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] butanoate](/img/structure/B13409950.png)







